Phloretin 2'-O-glucuronide

Catalog No.
S632909
CAS No.
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phloretin 2'-O-glucuronide

Product Name

Phloretin 2'-O-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c22-10-4-1-9(2-5-10)3-6-12(24)15-13(25)7-11(23)8-14(15)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h1-2,4-5,7-8,16-19,21-23,25-28H,3,6H2,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

YFJJAJIWPWXWJJ-ZFORQUDYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)O

Description

Phloretin glucuronide is a member of flavonoids and a glycoside.

Phloretin 2'-O-glucuronide is a glucuronide conjugate of phloretin, a dihydrochalcone found predominantly in apples. This compound is characterized by the addition of a glucuronic acid moiety at the 2' position of the phloretin molecule, which enhances its solubility and bioavailability. The chemical formula for phloretin 2'-O-glucuronide is C21H22O11C_{21}H_{22}O_{11} with a molecular weight of approximately 422.39 g/mol . Phloretin itself is known for its antioxidant properties and potential health benefits, including anti-inflammatory effects and modulation of glucose metabolism.

Typical of phenolic compounds. These include:

  • Hydrolysis: Under acidic or enzymatic conditions, phloretin 2'-O-glucuronide can be hydrolyzed to release phloretin and glucuronic acid.
  • Oxidation: The phenolic hydroxyl groups in phloretin can be oxidized, potentially leading to the formation of quinones or other reactive species.
  • Conjugation: It can participate in further conjugation reactions, such as sulfation, leading to metabolites like phloretin O-sulfate .

Phloretin 2'-O-glucuronide exhibits several biological activities, largely attributed to its parent compound, phloretin. These activities include:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial for cellular health.
  • Anti-inflammatory Effects: Studies suggest that phloretin and its derivatives may inhibit inflammatory pathways, contributing to their potential therapeutic effects against chronic diseases .
  • Glucose Metabolism Modulation: Research indicates that phloretin may improve insulin sensitivity and modulate glucose uptake in cells, which can be beneficial for metabolic disorders such as diabetes .

Phloretin 2'-O-glucuronide can be synthesized through various methods:

  • Enzymatic Glucuronidation: Using specific enzymes like UDP-glucuronosyltransferases, phloretin can be converted into its glucuronide form. This method is advantageous due to its specificity and mild reaction conditions.
  • Chemical Synthesis: Chemical approaches may involve protecting groups to selectively add the glucuronic acid moiety at the desired position on the phloretin structure.
  • Extraction from Natural Sources: Phloretin 2'-O-glucuronide can also be isolated from apple extracts where it naturally occurs as a metabolite following ingestion .

Phloretin 2'-O-glucuronide has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
  • Cosmetics: Its skin-lightening and anti-aging properties make it a candidate for inclusion in cosmetic formulations .
  • Pharmaceuticals: Research into its metabolic effects positions it as a potential therapeutic agent for managing diabetes and other metabolic disorders.

Studies on phloretin 2'-O-glucuronide have highlighted its interactions with various biological systems:

  • Metabolism Variability: Research indicates significant inter-individual variability in the metabolism of phloretin, influenced by factors such as gut microbiota composition and dietary habits. Some individuals may predominantly excrete phloretin O-glucuronide following apple consumption .
  • Synergistic Effects: When combined with other polyphenols or dietary components, phloretin 2'-O-glucuronide may exhibit enhanced biological effects due to synergistic interactions.

Phloretin 2'-O-glucuronide shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Phloridzin (Phloretin 2'-O-glucoside)Contains a glucose moiety instead of glucuronic acidMore stable in gastrointestinal conditions; higher bioavailability
Quercetin 3-O-glucosideFlavonoid glycoside with a glucose moiety at position 3Known for strong antioxidant properties; different metabolic pathways
Kaempferol 3-O-rutinosideContains a rutinoside (rutin) moietyExhibits strong anti-inflammatory effects; distinct pharmacokinetics
Rutin (Quercetin 3-O-rutinoside)A flavonoid glycoside with a rhamnose sugarKnown for cardiovascular benefits; different absorption characteristics

Phloretin 2'-O-glucuronide stands out due to its specific metabolic pathway relating to apple consumption and its unique combination of antioxidant and glucose-modulating properties. Its distinct glucuronic acid conjugation enhances solubility and bioactivity compared to other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-07-20

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